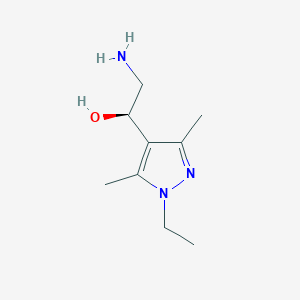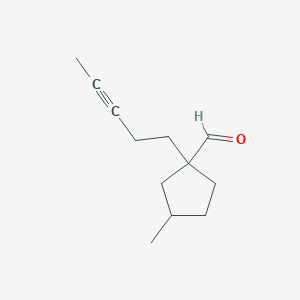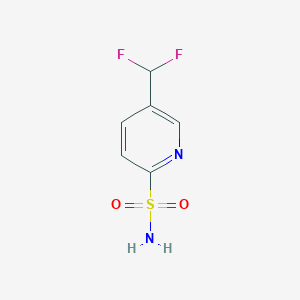
5-(Difluoromethyl)pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)pyridine-2-sulfonamide is a chemical compound with the molecular formula C₆H₆F₂N₂O₂S. It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)pyridine-2-sulfonamide typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using oxazino pyridine intermediates. This process involves a radical mechanism and can be regioselectively controlled to achieve either meta- or para-difluoromethylation . The reaction conditions are generally mild, allowing for late-stage functionalization of pyridine-containing drugs.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also a viable method for the industrial production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)pyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include difluoromethylated pyridines, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)pyridine-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic other functional groups and enhance the biological activity of compounds.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, it can inhibit succinate dehydrogenase, an enzyme involved in the respiratory chain of fungi. This inhibition disrupts the electron transfer process, leading to the accumulation of succinic acid and ultimately inhibiting fungal growth . The compound’s difluoromethyl group can also enhance its binding affinity to target enzymes through hydrogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Difluoromethylpyridine: A bioisosteric replacement of pyridine-N-oxide, used in quorum sensing inhibitors.
Trifluoromethylpyridines: Widely used in agrochemical and pharmaceutical industries due to their unique physicochemical properties.
Uniqueness
5-(Difluoromethyl)pyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl and sulfonamide groups allows for versatile chemical transformations and enhances its potential as a bioisostere in drug design. Additionally, its ability to undergo regioselective functionalization makes it a valuable compound in medicinal and agricultural chemistry .
Eigenschaften
Molekularformel |
C6H6F2N2O2S |
|---|---|
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
5-(difluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C6H6F2N2O2S/c7-6(8)4-1-2-5(10-3-4)13(9,11)12/h1-3,6H,(H2,9,11,12) |
InChI-Schlüssel |
UZSJEPCFKFCQPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13301562.png)
![1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13301568.png)
![2-{[(4-Cyanophenyl)methyl]amino}acetamide](/img/structure/B13301570.png)

![5-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301578.png)
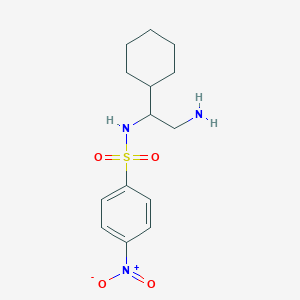
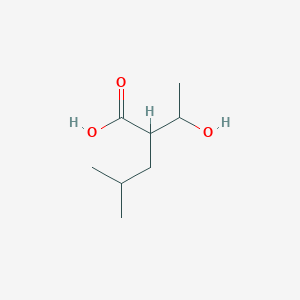
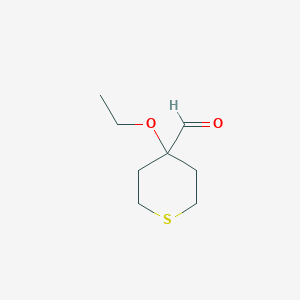
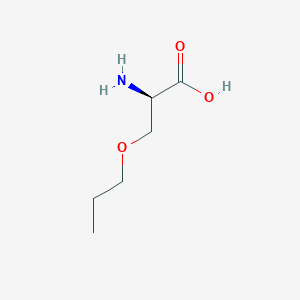
![3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13301611.png)
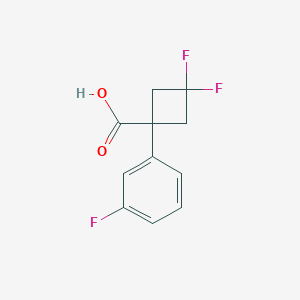
![4-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13301619.png)
